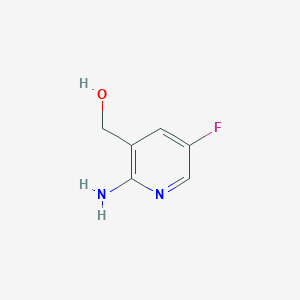

(2-Amino-5-fluoropyridin-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-amino-5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVLQRZVXJRIFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Chemical Reactivity and Advanced Transformations of 2 Amino 5 Fluoropyridin 3 Yl Methanol Derivatives

Reactivity of the Amino Group: Coordination Chemistry and Derivatization

The primary amino group at the C2 position of the pyridine (B92270) ring is a key functional handle for a variety of chemical transformations, including the formation of coordination complexes and as a directing group for functionalization reactions.

Formation of Organometallic Complexes with Transition Metals (e.g., Copper)

The amino group, along with the adjacent pyridine nitrogen, can act as a bidentate ligand, chelate to transition metal centers. This coordination behavior is well-documented for aminopyridine derivatives. For instance, complexes of 2-amino-3,5-dihalopyridines with copper(II) have been synthesized and characterized. In these structures, the aminopyridine moiety protonates and forms an ionic bond with a tetrahalocuprate(II) anion. rsc.org

In the case of (2-Amino-5-fluoropyridin-3-yl)methanol, the presence of the hydroxymethyl group at the C3 position introduces an additional potential coordination site. Amino acids commonly coordinate to metal ions as N,O-bidentate ligands, forming a stable five-membered chelate ring. wikipedia.org By analogy, this compound and its derivatives could potentially act as N,N' or N,O-bidentate or even tridentate ligands, coordinating through the pyridine nitrogen, the amino nitrogen, and the oxygen of the hydroxymethyl group. This versatility allows for the formation of structurally diverse organometallic complexes with various transition metals, including copper, nickel, zinc, and rhodium. nih.govmdpi.com The formation of such complexes can significantly alter the electronic properties and reactivity of the pyridine ring, enabling further synthetic manipulations.

Table 1: Potential Coordination Modes of this compound Derivatives with Transition Metals

| Coordination Mode | Potential Coordinating Atoms | Example Metal Ions |

| Bidentate (N,N') | Pyridine Nitrogen, Amino Nitrogen | Cu(II), Ni(II), Pd(II) |

| Bidentate (N,O) | Amino Nitrogen, Hydroxymethyl Oxygen | Cu(II), Zn(II) |

| Tridentate (N,N',O) | Pyridine Nitrogen, Amino Nitrogen, Hydroxymethyl Oxygen | Rh(III), Ru(II), Ir(III) |

Amine-Directed Functionalization Reactions

The amino group can serve as an effective directing group to control the regioselectivity of C-H functionalization reactions. While the direct functionalization of this compound is specific, the principles of amine-directed reactions are broadly applicable. For example, pyridine moieties are known to direct iridium-catalyzed C-H amination reactions. chemrxiv.org Similarly, the amino group, often after conversion to an amide or other directing group, can facilitate ortho-C-H activation. This strategy allows for the introduction of new substituents at the C4 position of the pyridine ring, a position that might otherwise be difficult to functionalize selectively. Such transformations are valuable for building molecular complexity and accessing novel derivatives. nih.gov

Fluorine-Mediated Reactivity of the Pyridine Nucleus

The fluorine atom at the C5 position significantly influences the reactivity of the pyridine ring, primarily by making it more susceptible to nucleophilic attack and by enabling C-F activation chemistries.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Pyridines

Fluoropyridines are often more reactive in SNAr reactions than their chloro- or bromo- counterparts due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is 320 times faster than that of 2-chloropyridine. nih.gov A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride (B91410) ion, providing a versatile method for introducing diverse functional groups at the C5 position. youtube.com This reactivity is a cornerstone for the late-stage functionalization of complex molecules containing a fluoropyridine scaffold. nih.gov

C-F Bond Activation and Selective Functionalization Strategies

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. However, transition metal-mediated C-F bond activation has emerged as a powerful strategy for the functionalization of fluorinated aromatics. numberanalytics.com Various transition metals, including nickel, platinum, rhodium, and zirconium, have been shown to mediate the cleavage of C-F bonds in fluoropyridines. ox.ac.ukst-andrews.ac.uk

The competition between C-F and C-H bond activation is a key consideration and is highly dependent on the metal center, ligands, and substrate. ox.ac.ukst-andrews.ac.uk For example, zirconocene (B1252598) derivatives can selectively activate the C-F bond at the 2-position of pentafluoropyridine (B1199360) to form new C-C bonds. acs.org Platinum complexes can also activate C-F bonds, sometimes involving the phosphine (B1218219) ligands in the process. acs.org These strategies open avenues for cross-coupling reactions, allowing the fluorine atom to be replaced with alkyl, aryl, or other functional groups, thus providing access to a broad range of novel pyridine derivatives.

Table 2: Transition Metal Systems for C-F Activation in Fluoropyridines

| Metal System | Reactivity / Selectivity | Reference |

| Zirconocene | Regioselective C-F activation/C-C bond formation at C2. | acs.org |

| Platinum(0) | Competes between direct oxidative addition and phosphine-assisted mechanisms. | acs.org |

| Nickel, Palladium, Platinum | Outcome of C-F vs. C-H activation is strongly metal-dependent. | ox.ac.uk |

| Rhodium, Iridium | Utilized in catalytic C-F bond activation reactions. | numberanalytics.com |

Dearomatization Studies and Hydrogenation Protocols for Fluorinated Pyridines

The hydrogenation of fluoropyridines to the corresponding fluorinated piperidines is a highly valuable transformation, as these saturated heterocycles are privileged scaffolds in medicinal chemistry. However, this process is challenging due to potential catalyst poisoning by the basic nitrogen atom and the risk of hydrodefluorination. springernature.com

Recent advances have overcome these challenges. A notable example is the rhodium-catalyzed dearomatization–hydrogenation (DAH) process. springernature.comnih.gov This one-pot, two-step protocol involves an initial dearomatization of the fluoropyridine using a borane (B79455) reagent, followed by hydrogenation of the resulting intermediate. This method provides highly diastereoselective access to all-cis-(multi)fluorinated piperidines. springernature.comnih.govresearchgate.net Such strategies avoid the need for pre-functionalized precursors and provide a direct route to these valuable building blocks from readily available fluoropyridines. nih.gov Other dearomatization strategies, such as those mediated by arenophiles, can introduce heteroatom functionalities directly without prior activation of the pyridine ring. nih.gov

Transformations of the Hydroxymethyl Functionality

The hydroxymethyl group at the C3 position is a primary site for synthetic modification, enabling access to a variety of derivatives through oxidation, reduction, and protection/derivatization strategies.

The hydroxymethyl group of this compound and its derivatives can be readily oxidized to form the corresponding aldehyde (2-amino-5-fluoronicotinaldehyde) or carboxylic acid (2-amino-5-fluoronicotinic acid). Standard oxidation protocols using reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern and Dess-Martin periodinane (DMP) oxidations are applicable for the synthesis of the aldehyde. More forceful oxidation conditions, employing reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid, can yield the carboxylic acid. These oxidized products serve as crucial intermediates for further functionalization, including the formation of imines, amides, and esters.

Conversely, the hydroxymethyl group can be synthesized via the reduction of a precursor ester functionality. For instance, the related compound (2-Aminopyridin-3-yl)methanol can be prepared by the reduction of ethyl 2-aminonicotinate. chemicalbook.com This transformation is effectively achieved using sodium borohydride (B1222165) in a mixture of tetrahydrofuran (B95107) and methanol (B129727), demonstrating a reliable pathway to the alcohol from the corresponding ester. chemicalbook.com This method is directly applicable to the synthesis of the fluorinated analogue.

Below is a table summarizing a typical reduction reaction to form a pyridin-3-yl)methanol derivative.

| Precursor | Reagent | Solvent | Product | Yield |

| Ethyl 2-aminonicotinate | Sodium borohydride | Tetrahydrofuran / Methanol | (2-Aminopyridin-3-yl)methanol | 75% |

| Data sourced from ChemicalBook. chemicalbook.com |

The hydroxymethyl group is often protected during synthetic sequences to prevent unwanted side reactions while other parts of the molecule are being modified. This is a critical strategy in multi-step syntheses. researchgate.net

Esterification: The alcohol can be converted into various esters (e.g., acetate (B1210297), pivaloate, benzoate) which serve as effective protecting groups. These are typically introduced by reacting the alcohol with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base. Furthermore, esterification can be used for derivatization to modulate the biological activity of the parent molecule. General methods for esterification, such as using methanol with catalysts like trimethylchlorosilane (TMSCl) or sulfuric acid, have been well-documented for molecules containing both amino and hydroxyl/carboxyl groups. nih.govnih.gov

Etherification: The formation of ethers, such as benzyl (B1604629) (Bn) or silyl (B83357) ethers (e.g., TBS, TIPS), is another common strategy for protecting the hydroxymethyl group. utsouthwestern.edu Benzyl ethers are introduced using benzyl bromide or chloride under basic conditions and are stable across a wide range of reaction conditions, yet they can be removed by hydrogenolysis. Silyl ethers are favored for their ease of introduction and removal under specific, mild conditions (e.g., using fluoride ion sources for cleavage). utsouthwestern.edu

These protecting group strategies are essential for enabling selective transformations at the 2-amino position or the pyridine nitrogen without interference from the reactive hydroxymethyl group.

| Protecting Group Type | Common Reagents | Key Features |

| Esters | Acyl chlorides, Anhydrides | Stable to mildly acidic/basic conditions; removed by hydrolysis. |

| Benzyl Ethers | Benzyl bromide/chloride with base | Stable to many reagents; removed by hydrogenolysis. |

| Silyl Ethers (TBS, TIPS) | Silyl chlorides (e.g., TBSCl) with imidazole | Easily introduced; stable to non-acidic conditions; removed with fluoride ions. |

| Information compiled from various sources on protecting group chemistry. researchgate.netutsouthwestern.edu |

Ring Transformations and Construction of Fused Heterocyclic Systems

The 2-amino-pyridine moiety within the core structure is a classical precursor for the synthesis of fused bicyclic heterocycles, which are prominent scaffolds in medicinal chemistry.

Imidazopyridines: The synthesis of the imidazo[1,2-a]pyridine (B132010) ring system is a well-established transformation for 2-aminopyridine (B139424) derivatives. organic-chemistry.org The reaction typically involves the condensation of the 2-aminopyridine with an α-halocarbonyl compound, a process known as the Tschitschibabin reaction. Alternatively, modern multicomponent reactions provide efficient one-pot access to these fused systems. For example, a 2-aminopyridine can react with an aldehyde and an isonitrile or a terminal alkyne, often under metal catalysis (e.g., copper or scandium), to construct the imidazopyridine core. thieme-connect.com Starting with this compound, the hydroxymethyl group could first be oxidized to an aldehyde, which could then participate in a three-component reaction to yield a 6-fluoro-8-substituted-imidazo[1,2-a]pyridine.

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | Heat, often solvent-free | Imidazo[1,2-a]pyridine |

| Multicomponent Reaction | 2-Aminopyridine, Aldehyde, Isonitrile | Scandium triflate | 3-Amino-imidazo[1,2-a]pyridine |

| Multicomponent Reaction | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper catalyst | Substituted Imidazo[1,2-a]pyridine |

| Data sourced from reviews on imidazopyridine synthesis. thieme-connect.com |

Oxazolidinones: Oxazolidinones are a significant class of heterocyclic compounds, known for their application as antibacterial agents. globalresearchonline.net The this compound scaffold can be incorporated into oxazolidinone structures. A plausible synthetic pathway involves the reaction of the 2-amino group with a three-carbon synthon that can form the oxazolidinone ring. For example, reaction with an epoxide such as glycidyl (B131873) tosylate, followed by cyclization with a carbonyl source (e.g., carbonyldiimidazole), can lead to the formation of an N-pyridinyl oxazolidinone derivative. The hydroxymethyl group at the pyridine 3-position would be retained for further functionalization. This approach allows for the synthesis of novel derivatives where the bioactive oxazolidinone moiety is appended to the versatile fluoropyridine core. nih.govorganic-chemistry.org

Alkylation of the pyridine ring nitrogen atom converts the neutral heterocycle into a positively charged pyridinium salt. This transformation significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic attack and modifying its biological activity.

Studies on related bis(imino)pyridine systems have shown that N-alkylation can be achieved using organometallic reagents such as methyllithium (B1224462) (MeLi), magnesium alkyls (MgR₂), and zinc alkyls (ZnR₂). nih.gov These reactions can proceed via a single electron-transfer (SET) mechanism. nih.gov However, the reaction can be complex; for instance, with MeLi, a competing deprotonation reaction may occur. nih.gov In some cases, the initially formed N-alkyl product can undergo rearrangement, with the alkyl group migrating from the nitrogen to an adjacent ring carbon. nih.gov This reactivity highlights a sophisticated method for both N-functionalization and subsequent ring modification of pyridine derivatives.

| Reagent Type | Reactant | Outcome | Mechanistic Insight |

| Organolithium | 2,6-bis(imino)pyridine + MeLi | Mixture of N-methylation and deprotonation | Competing pathways |

| Organomagnesium | 2,6-bis(imino)pyridine + MgR₂ | Exclusive N-alkylation | Can lead to subsequent rearrangement |

| Organozinc | 2,6-bis(imino)pyridine + ZnR₂ | Exclusive N-alkylation | Reversibility of alkylation has been probed |

| Data sourced from a study on pyridine N-alkylation. nih.gov |

Theoretical and Computational Chemistry Investigations of 2 Amino 5 Fluoropyridin 3 Yl Methanol

Electronic Structure and Reactivity Profiling

The arrangement of electrons and the resulting charge distribution within a molecule are fundamental to its stability and chemical behavior. This section explores these aspects through several computational analyses.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests higher reactivity.

For (2-Amino-5-fluoropyridin-3-yl)methanol, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, specifically with significant contributions from the amino group and the pyridine (B92270) nitrogen, which are the primary sites of nucleophilicity. youtube.com Conversely, the LUMO is anticipated to be distributed across the pyridine ring, influenced by the electron-withdrawing fluorine atom, marking the molecule's electrophilic regions. malayajournal.org The charge transfer that occurs within the molecule can be understood through the energies of these orbitals. amazonaws.comnih.gov

| Parameter | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 to -6.5 | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |

| LUMO | -0.5 to -1.5 | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |

| Energy Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. malayajournal.org The MEP surface displays regions of varying electron density, typically color-coded: red indicates electron-rich areas (negative potential) prone to electrophilic attack, while blue signifies electron-poor areas (positive potential) susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. researchgate.net

In the MEP map of this compound, the most negative potential (red/yellow regions) is expected to be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group. researchgate.net These sites represent the most probable locations for interaction with electrophiles. Conversely, the most positive potential (blue regions) would be found around the hydrogen atoms of the amino group and the hydroxyl group, making them likely sites for nucleophilic interactions. malayajournal.orgresearchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This method provides detailed insights into charge distribution, atomic hybridization, and the stabilizing effects of charge delocalization (hyperconjugation). nih.gov The analysis quantifies interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, with the stabilization energy (E2) indicating the strength of these interactions. uni-muenchen.deyoutube.com

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N7) | π* (C2-N1) | ~40-50 | Intramolecular hyperconjugation |

| LP (N7) | π* (C3-C4) | ~20-30 | Intramolecular hyperconjugation |

| LP (O9) | σ* (C3-C8) | ~5-10 | Intramolecular hyperconjugation |

| π (C4-C5) | π* (C2-N1) | ~15-25 | π-electron delocalization |

*LP denotes a lone pair. Atom numbering is based on the pyridine ring (N1, C2-C6), with substituents attached.

Conceptual Density Functional Theory (DFT) provides a range of reactivity descriptors that quantify a molecule's response to chemical reactions. The Fukui function, f(r), is a local descriptor that identifies which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.netresearchgate.net The function comes in three forms: f+(r) for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack. scispace.com

For this compound, Fukui function analysis would likely pinpoint the pyridine nitrogen and the carbon atom bearing the amino group (C2) as primary sites for electrophilic attack (highest f- values). The carbon atoms ortho and para to the fluorine atom might be identified as the most susceptible to nucleophilic attack (highest f+ values). researchgate.net

Spectroscopic Property Prediction and Interpretation

Computational methods are highly effective in predicting and interpreting the spectroscopic properties of molecules, providing a powerful complement to experimental data.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), provides a molecular fingerprint based on the vibrations of chemical bonds. researchgate.net DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. core.ac.uk The calculated harmonic frequencies are often scaled to correct for anharmonicity and methodological limitations, leading to excellent agreement with experimental spectra. sigmaaldrich.com

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsion of particular bonds or functional groups. nih.gov

For this compound, the calculated vibrational spectrum would exhibit characteristic bands corresponding to its functional groups. Key vibrations would include the N-H stretching of the amino group, O-H stretching of the methanol (B129727) group, C-F stretching, and various pyridine ring stretching and bending modes. nih.govcore.ac.uk

| Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Analogue (cm⁻¹) | Vibrational Assignment (PED Contribution %) |

|---|---|---|

| ~3450 | 3452 | νas(NH₂) (Asymmetric N-H stretch, >95%) |

| ~3350 | 3345 | νs(NH₂) (Symmetric N-H stretch, >95%) |

| ~3300 | - | ν(OH) (O-H stretch, >90%) |

| ~1620 | 1626 | δ(NH₂) (NH₂ scissoring, ~80%) |

| ~1580 | 1575 | ν(C=C) (Pyridine ring stretch, ~70%) |

| ~1470 | 1464 | ν(C-N) (Pyridine ring stretch, ~60%) |

| ~1250 | 1253 | ν(C-F) (C-F stretch, ~75%) |

| ~1030 | - | ν(C-O) (C-O stretch, ~70%) |

*Experimental analogue values are based on similar compounds like 2-amino-5-chloropyridine. core.ac.uk ν = stretching, δ = bending, as = asymmetric, s = symmetric.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for molecular structure determination. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts (δ) and coupling constants, aiding in the unequivocal assignment of experimental spectra.

For this compound, theoretical chemical shifts can be calculated to confirm its structure and assign signals to specific nuclei (¹H, ¹³C, ¹⁹F). The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, often employed with a functional like B3LYP and a suitable basis set (e.g., 6-311G). mdpi.com The process begins with the optimization of the molecule's 3D geometry to find its lowest energy conformation. Subsequently, the NMR shielding tensors are calculated for this optimized structure. The final chemical shifts are typically reported relative to a standard reference compound, such as Tetramethylsilane (TMS), which is calculated at the same level of theory.

The accuracy of these predictions allows for the validation of spectral assignments from 1D and 2D NMR experiments. nih.gov For substituted pyridines, computational studies have demonstrated a good correlation between calculated and experimental ¹³C NMR chemical shifts. acs.org The predicted values for this compound would be expected to reflect the electronic effects of its substituents. The electron-donating amino (-NH₂) group and the electron-withdrawing fluorine (-F) atom would cause characteristic upfield and downfield shifts, respectively, for the adjacent carbon and proton nuclei in the pyridine ring.

Below is a hypothetical table comparing predicted and experimental NMR data, illustrating the typical level of agreement achieved with modern computational methods.

| Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Deviation (ppm) |

|---|---|---|---|

| C2 | 155.8 | 156.2 | -0.4 |

| C3 | 120.5 | 121.1 | -0.6 |

| C4 | 130.1 | 130.5 | -0.4 |

| C5 | 145.3 (d, ¹JCF ≈ 240 Hz) | 145.9 (d, ¹JCF ≈ 242 Hz) | -0.6 |

| C6 | 135.7 | 136.0 | -0.3 |

| CH₂OH | 60.2 | 60.8 | -0.6 |

| H4 | 7.35 | 7.40 | -0.05 |

| H6 | 7.95 | 8.01 | -0.06 |

| CH₂OH | 4.60 | 4.65 | -0.05 |

Note: The data in this table is representative and for illustrative purposes only. Actual experimental and computational values may vary.

Mechanistic Elucidation of Synthetic Transformations

Computational modeling is crucial for understanding the intricate details of chemical reactions, including the synthesis of heterocyclic compounds like this compound. By mapping out reaction pathways, identifying intermediates, and calculating energy barriers, these studies provide a molecular-level picture of the transformation.

Computational Modeling of Catalyzed Reaction Pathways

The synthesis of substituted aminopyridines often involves catalyzed reactions to achieve high efficiency and selectivity. nih.govnih.gov Computational chemistry, particularly DFT, can be used to model these catalytic cycles, providing insights that are difficult to obtain experimentally. mit.edursc.org

For instance, a plausible synthetic route to this compound could involve a palladium-catalyzed cross-coupling reaction to introduce the aminomethyl group onto a pre-functionalized 5-fluoropyridine core. Computational modeling of such a pathway would involve several steps:

Reactant and Catalyst Modeling : Building accurate models of the starting materials (e.g., a 3-halo-5-fluoropyridin-2-amine derivative), reagents, and the catalyst (e.g., a Pd(0) complex with phosphine (B1218219) ligands).

Mapping the Catalytic Cycle : Calculating the geometries and energies of all species involved in the catalytic cycle, including intermediates and transition states for key steps like oxidative addition, transmetalation, and reductive elimination. rsc.org

Ligand Effects : Simulating the reaction with different ligands on the metal catalyst to predict which will afford the highest yield and selectivity. This can accelerate the experimental discovery of optimal reaction conditions.

DFT calculations can reveal the electronic and steric effects that govern the reaction, explaining why a particular catalyst is effective or why a reaction proceeds with a specific regioselectivity. rsc.org This predictive power allows for the rational design of more efficient synthetic strategies. mit.edu

Transition State Analysis and Reaction Energetics

A critical aspect of mechanistic studies is the analysis of the reaction's energy profile. Transition state theory posits that the rate of a reaction is determined by the energy difference between the reactants and the highest-energy transition state (TS) on the reaction pathway—the activation energy (Ea).

Computational chemists use various algorithms to locate the precise geometry of transition states. Once a TS is found, its identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a key step in the synthesis of this compound, such as a nucleophilic aromatic substitution to introduce the amino group, DFT calculations can provide the complete reaction energy profile. This profile plots the potential energy of the system as it evolves from reactants to products, passing through intermediates and transition states. researchgate.netresearchgate.net

The data generated from these calculations can be summarized in a table and visualized in a reaction coordinate diagram.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants | 0.0 |

| TS1 | First Transition State | +22.5 |

| INT | Meisenheimer Complex Intermediate | -5.2 |

| TS2 | Second Transition State | +15.8 |

| P | Products | -18.7 |

Note: The data in this table is representative of a hypothetical nucleophilic aromatic substitution reaction and is for illustrative purposes only.

This energetic information is invaluable for understanding reaction kinetics and thermodynamics. For example, the calculated activation energy for the rate-determining step (in the example above, TS1 at +22.5 kcal/mol) can be used to estimate the reaction rate at a given temperature. Furthermore, by comparing the energy profiles of competing reaction pathways, chemists can predict which product will be favored, guiding the development of selective synthetic methods. mdpi.com

Advanced Applications in Materials Science

Integration into Polymer and Coating Systems for Enhanced Properties

Role in the Development of Functional Dyes and Pigments

The application of various aminopyridine derivatives in the synthesis of organic dyes is an area of active research, particularly for applications like dye-sensitized solar cells. These compounds can serve as building blocks for creating dyes with tailored light-absorption properties. The electronic characteristics of the aminopyridine ring can influence the intramolecular charge transfer within the dye molecule, which is a critical factor for its efficiency. Despite this, specific studies focusing on the synthesis and characterization of functional dyes or pigments derived from (2-Amino-5-fluoropyridin-3-yl)methanol have not been identified in the current body of scientific literature.

Design of Ligands for Metal-Organic Frameworks and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly dependent on the structure of the organic linker. Aminopyridine-based ligands are of interest in the design of MOFs and coordination polymers due to their ability to form stable coordination bonds with a variety of metal centers. The amino and pyridine (B92270) nitrogen atoms can act as coordination sites, potentially leading to frameworks with interesting topologies and functionalities. While the general class of aminopyridines has been explored for these applications, there is no specific research available that demonstrates the use of this compound as a ligand in the synthesis of MOFs or coordination polymers.

Application in Novel Electronic and Optical Materials (e.g., Non-Linear Optical Materials)

Organic materials with non-linear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics. The NLO response of a molecule is often related to the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. Aminopyridine derivatives can possess these structural features. The amino group acts as an electron donor and the pyridine ring can act as an acceptor, potentially leading to significant second-order NLO properties. However, research specifically investigating the NLO properties or other electronic and optical applications of this compound has not been found in the reviewed literature.

Academic Research Perspectives in Biochemical and Medicinal Chemistry Chemical Principles

Strategic Use as a Core Building Block for Active Pharmaceutical Ingredients (APIs)

(2-Amino-5-fluoropyridin-3-yl)methanol is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its distinct structural and electronic properties—a nucleophilic amino group, a hydrogen-bonding hydroxymethyl group, and an electron-withdrawing fluorine atom on a pyridine (B92270) core—make it a valuable starting material for the synthesis of complex molecules with therapeutic potential. This scaffold is frequently incorporated into drug candidates to modulate their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.

The aminopyridine framework is a well-established pharmacophore in the design of various enzyme inhibitors. The strategic placement of functional groups on the this compound core allows for targeted interactions within the active sites of enzymes such as kinases, polymerases, and phosphodiesterases.

Kinase Inhibitors: The pyridine and quinoline (B57606) cores are prevalent in a multitude of kinase inhibitors due to their ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. ed.ac.ukmdpi.com The 2-amino group of the scaffold can act as a hydrogen bond donor, mimicking the adenine (B156593) portion of ATP. For instance, in the development of c-Met kinase inhibitors, substituted quinolines have demonstrated high potency, with IC₅₀ values in the nanomolar range. nih.gov The synthesis of such complex molecules often involves building upon a core structure analogous to this compound, where the amino and hydroxymethyl groups serve as handles for further chemical elaboration. nih.govnih.gov The fluorine atom can further enhance binding affinity and modulate the physicochemical properties of the final compound. semanticscholar.org

Polymerase Inhibitors: While specific examples utilizing this compound for polymerase inhibitors are not extensively documented in publicly available research, related fluorinated aminopyridine structures are key intermediates in their synthesis. For example, 2-chloro-5-fluoropyridin-3-amine, a closely related derivative, is a precursor in the synthesis of influenza polymerase PB2 inhibitors. mdpi.com The synthesis pathway involves coupling this aminopyridine intermediate with other cyclic scaffolds to construct the final active molecule. mdpi.com This highlights the potential of the this compound scaffold for generating novel polymerase inhibitors, where the core structure can be tailored to interact with the enzyme's active site. nih.govscbt.com

Phosphodiesterase (PDE) Inhibitors: Substituted aminopyridines are recognized as potent inhibitors of phosphodiesterases, particularly PDE4 and PDE5. nih.govresearchgate.net The design strategy often involves replacing metabolically labile groups in earlier-generation inhibitors with the more stable aminopyridine core. nih.gov This modification can lead to compounds with improved pharmacokinetic profiles, such as longer half-lives. nih.gov The development of novel PDE inhibitors often features multi-step synthetic routes where aminopyridine derivatives are key building blocks. nih.govmdpi.com The structural features of this compound are well-suited for creating ligands that fit into the PDE active site, with the amino and hydroxymethyl groups providing points for diversification and interaction.

| Enzyme Class | Role of Aminopyridine Scaffold | Key Synthetic Precursor Example | References |

|---|---|---|---|

| Kinases | Forms hydrogen bonds with the kinase hinge region, serving as an ATP-mimetic anchor. | Substituted Quinolines | ed.ac.uknih.gov |

| Polymerases | Serves as a core intermediate for building complex inhibitors that target the enzyme's active site. | 2-chloro-5-fluoropyridin-3-amine | mdpi.com |

| Phosphodiesterases | Provides a metabolically stable core and key interaction points for binding within the enzyme pocket. | Substituted Aminopyridines | nih.govnih.gov |

A primary goal in drug discovery is to optimize a lead compound's biological activity while ensuring it has a suitable metabolic profile for therapeutic use. The this compound scaffold offers multiple sites for structural modification to achieve these objectives.

The introduction of a fluorine atom into a drug candidate is a common strategy to enhance metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govresearchgate.net This can block metabolic oxidation at the site of fluorination, thereby increasing the drug's half-life and bioavailability. researchgate.net

| Structural Feature | Effect on Metabolic Stability | Mechanism | References |

|---|---|---|---|

| Fluorine Substitution | Increases stability | The strong C-F bond is resistant to metabolic cleavage by CYP enzymes. | nih.govresearchgate.net |

| Ring Oxidation | Decreases stability | CYP enzymes (e.g., CYP2E1) can hydroxylate the pyridine ring at vulnerable positions. | nih.gov |

| N-Oxidation | Decreases stability | The pyridine nitrogen can be oxidized to form N-oxide metabolites. | nih.gov |

| Deuteration | Can increase stability | The heavier C-D bond can slow the rate of metabolic bond cleavage (Kinetic Isotope Effect). | researchgate.netnih.gov |

Exploration of Molecular Interactions

The therapeutic effect of a drug is contingent on its precise interaction with a biological target. The functional groups of this compound and its derivatives are engineered to engage in specific non-covalent interactions that govern ligand-target binding affinity and specificity.

Hydrogen Bonding: Hydrogen bonds are among the most critical interactions for protein-ligand recognition. mdpi.com The this compound scaffold possesses multiple sites capable of forming strong hydrogen bonds. The primary amino group (-NH₂) and the hydroxymethyl group (-CH₂OH) can act as hydrogen bond donors, while the pyridine nitrogen and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. nih.govrsc.orgmdpi.com Theoretical and spectroscopic studies on 2-aminopyridine (B139424) have shown that the pyridine nitrogen forms a particularly strong hydrogen bond. rsc.orgnih.gov These interactions are vital for anchoring the ligand within the target's binding pocket and providing specificity. mdpi.commdpi.com

| Interaction Type | Functional Group (Ligand) | Interacting Partner (Protein) | References |

|---|---|---|---|

| Hydrogen Bond (Donor) | Amino (-NH₂), Hydroxyl (-OH) | Aspartate, Glutamate, Serine, Backbone Carbonyls | mdpi.comnih.gov |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen, Hydroxyl Oxygen | Arginine, Lysine, Serine, Backbone Amides | rsc.orgnih.gov |

| π-π Stacking | Fluorinated Pyridine Ring | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe) | nih.govnih.govresearchgate.net |

Aminopyridine derivatives are recognized for their fluorescent properties and have been developed as probes for biological applications. sciforum.netacs.org The inherent fluorescence of the 2-aminopyridine scaffold, which can exhibit a high quantum yield, makes it an attractive core for creating molecular probes. nih.govresearchgate.net

One strategy involves designing "pro-fluorescent" probes, where the aminopyridine core is initially non-fluorescent due to a quenching group, such as an azide. nih.gov Upon a specific chemical reaction, such as a "click" reaction with an alkyne-tagged biomolecule, the quenching is relieved, and a strong fluorescent signal is produced. This "click and probing" approach allows for the specific labeling and visualization of target molecules like proteins in biological systems. nih.govmdpi.com Given its structure, this compound could be functionalized to create such targeted fluorescent probes for use in chemical biology to study cellular processes and biomolecule localization.

Advanced Synthetic Strategies for Biologically Relevant Derivatives

The creation of diverse libraries of compounds for biological screening relies on robust and versatile synthetic methodologies. Several advanced strategies can be employed to derivatize the this compound core.

A common initial step is the synthesis of the fluorinated aminopyridine ring system itself. This can be achieved through multi-step processes starting from simpler pyridines, involving nitration, reduction, diazotization, and fluorination via methods like the Schiemann reaction. researchgate.net Alternatively, modern methods may start with precursors like 2,3-difluoro-5-chloropyridine, followed by ammonolysis and reduction steps. google.com

Once the core is obtained, further modifications can be made:

N-functionalization: The 2-amino group is a versatile handle for forming amides or secondary amines. For example, condensation with carboxylic acids, often activated by coupling reagents like HATU, can be used to link the pyridine core to other molecular fragments. acs.org

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing aryl or alkyl groups onto the pyridine ring, typically at positions activated by a halogen. acs.org

Side-Chain Elaboration: The hydroxymethyl group at the 3-position can be oxidized to an aldehyde for subsequent reactions like reductive amination or converted to other functional groups. It can also be used as a linker to attach the scaffold to larger molecules. mdpi.com

These synthetic strategies allow for the systematic exploration of the chemical space around the this compound scaffold, enabling the fine-tuning of its properties to generate potent and selective drug candidates. acs.orgnih.gov

Optimization of Synthetic Routes for Scalable Production of Biologically Active Scaffolds

The efficient and scalable synthesis of key intermediates is a cornerstone of medicinal chemistry, enabling the production of biologically active molecules for further investigation. This compound serves as a valuable building block, and its availability in large quantities is crucial for drug discovery programs. The optimization of its synthetic route focuses on cost-effectiveness, safety, and high throughput. A common strategy for the synthesis of this compound involves the reduction of a corresponding carboxylic acid or its ester derivative, which are typically derived from 2-amino-5-fluoronicotinic acid.

A likely precursor to this compound is 2-amino-5-fluoropyridine (B1271945). Research into the scalable synthesis of this precursor provides insights into potential optimization strategies. One reported route starts from the readily available 2-aminopyridine and proceeds through a multi-step sequence including acylation, nitration, reduction, diazotization (Schiemann reaction), and hydrolysis. dissertationtopic.netresearchgate.net Each of these steps presents opportunities for optimization to achieve a scalable process.

Below is a table summarizing typical reaction conditions and yields for the synthesis of 2-amino-5-fluoropyridine, a key precursor. These parameters are often the focus of optimization for large-scale production.

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acylation | 2-Aminopyridine | Acetic Anhydride (B1165640) | 45 | 2.5 | 96.26 | dissertationtopic.net |

| Nitration | 2-Acetamidopyridine | Fuming Nitric Acid, Sulfuric Acid | 60 | 2 | 88.40 | dissertationtopic.net |

| Reduction | 2-Acetamido-5-nitropyridine | Hydrazine (B178648) Hydrate, Pd/C, Ethanol | 80 | 3.5 | 93.26 | dissertationtopic.net |

| Diazotization | 2-Acetamido-5-aminopyridine | Sodium Nitrite (B80452), Fluoroboric Acid | 25 | 1.5 | 87.22 | dissertationtopic.net |

| Schiemann Reaction | 2-Acetamido-5-pyridine tetrafluoroborate (B81430) diazonium salt | Toluene | 110 | - | 64.94 | dissertationtopic.net |

| Hydrolysis | 2-Acetamido-5-fluoropyridine | NaOH (aq) | 80 | 2 | 95.25 | dissertationtopic.net |

This data is illustrative of the synthesis of a key precursor and the types of parameters optimized for scalable production.

Once 2-amino-5-fluoropyridine is obtained, it can be converted to 2-amino-5-fluoronicotinic acid, which is then reduced to this compound. The reduction of the carboxylic acid or its ester to the alcohol is a standard transformation, and optimization would focus on identifying a reducing agent that is cost-effective, safe for large-scale use, and provides high yields.

Incorporation into Complex Heterocyclic Architectures

The structural features of this compound, namely the nucleophilic amino group, the hydroxymethyl group, and the electron-rich pyridine ring, make it an attractive starting material for the synthesis of more complex heterocyclic systems. frontiersin.orgnih.gov Its bifunctional nature allows it to participate in a variety of cyclization and multicomponent reactions to generate diverse molecular scaffolds of interest in medicinal chemistry.

One major application of such building blocks is in the construction of fused heterocyclic systems. mdpi.comrsc.org The amino and hydroxymethyl groups can react with suitable bifunctional reagents to form new rings fused to the pyridine core. For example, reaction with α,β-unsaturated ketones or esters could lead to the formation of fused dihydropyridine (B1217469) or dihydropyrimidine (B8664642) rings, respectively. The specific reaction conditions and the nature of the reactants would determine the final heterocyclic architecture.

Multicomponent reactions (MCRs) are another powerful tool for leveraging the synthetic potential of this compound. mdpi.comnih.govnih.govfrontiersin.org MCRs allow for the formation of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and diversity generation. The amino group of this compound can act as the amine component in well-known MCRs such as the Ugi or Passerini reactions, leading to the rapid assembly of complex, peptide-like structures or α-acyloxy carboxamides.

The table below outlines potential reaction types where this compound could be utilized as a key building block for the synthesis of complex heterocyclic architectures.

| Reaction Type | Potential Reactants | Resulting Heterocyclic Scaffold | Potential Applications |

| Fused Heterocycle Synthesis | Dicarbonyl compounds, α,β-unsaturated systems | Pyridopyrimidines, Pyridodiazepines, etc. | Kinase inhibitors, CNS agents |

| Multicomponent Reactions (e.g., Ugi, Hantzsch) | Aldehydes, isocyanides, β-ketoesters | Highly substituted pyridines, peptide mimetics | Diverse screening libraries |

| Cyclocondensation Reactions | Phosgene equivalents, thiophosgene | Fused oxazolones or thiazolones | Biologically active scaffolds |

The fluorine substituent on the pyridine ring can also play a crucial role in modulating the physicochemical and pharmacological properties of the resulting complex molecules. Fluorine is known to enhance metabolic stability, improve binding affinity, and alter the pKa of nearby functional groups, all of which are important considerations in drug design. mdpi.com The strategic placement of fluorine in this building block thus offers an avenue for fine-tuning the properties of the final heterocyclic compounds.

Analytical and Spectroscopic Characterization Methodologies

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

For ¹H NMR, the spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the hydroxymethyl group, and the protons of the amino group. The fluorine atom at the C5 position will introduce characteristic splitting patterns (coupling) for the adjacent aromatic protons.

For ¹³C NMR, the spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atom and the nitrogen atoms in the pyridine ring, as well as the amino and hydroxymethyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2-Amino-5-fluoropyridin-3-yl)methanol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | High (due to -NH₂) |

| C3 | - | Moderate (due to -CH₂OH) |

| C4 | Aromatic region, coupled to F | Aromatic region |

| C5 | - | High (due to -F) |

| C6 | Aromatic region, coupled to F | Aromatic region |

| -CH₂OH | ~4.5 | ~60 |

| -NH₂ | Broad signal | - |

| -OH | Broad signal | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. The vibrational modes of "this compound" can be assigned based on characteristic group frequencies.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the hydroxymethyl group, C-H stretching of the aromatic ring and the methylene (B1212753) group, C=C and C=N stretching vibrations of the pyridine ring, and the C-F stretching vibration.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is expected to be dominated by vibrations of the pyridine ring and the C-C and C-H bonds.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H (Amino) | 3500-3300 | 3500-3300 | Stretching |

| O-H (Alcohol) | 3400-3200 (broad) | Weak | Stretching |

| C-H (Aromatic) | 3100-3000 | 3100-3000 | Stretching |

| C-H (Methylene) | 2950-2850 | 2950-2850 | Stretching |

| C=C, C=N (Pyridine ring) | 1600-1450 | 1600-1450 | Stretching |

| N-H (Amino) | 1650-1580 | Weak | Bending |

| C-O (Alcohol) | 1260-1000 | Weak | Stretching |

| C-F | 1400-1000 | Moderate | Stretching |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The molecular weight of "this compound" is 142.14 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or the amino group (-NH₂, 16 Da). Other characteristic fragments would arise from the cleavage of the pyridine ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 142 | [M]⁺ (Molecular ion) |

| 125 | [M - NH₂]⁺ |

| 111 | [M - CH₂OH]⁺ |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.

While a specific crystal structure for "this compound" has not been reported in the searched literature, analysis of related aminopyridine derivatives suggests that the molecule would likely crystallize in a hydrogen-bonded network. The amino group and the hydroxymethyl group are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of a stable crystal lattice. The planarity of the pyridine ring would also contribute to packing efficiency through π-π stacking interactions.

Chromatographic Techniques for Purification and Analytical Purity Assessment

Chromatographic techniques are essential for the purification of "this compound" and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method would be suitable for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, would likely provide good separation and resolution. The purity of the compound can be determined by integrating the peak area of the main component and any impurities.

Column Chromatography: For the purification of larger quantities of "this compound", column chromatography using silica (B1680970) gel as the stationary phase is a common method. The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system with a gradient of increasing polarity, for example, a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent like ethyl acetate (B1210297) or methanol, would be employed to elute the compound from the column, separating it from starting materials and byproducts.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-amino-2-methyl-8-(trifluoromethyl)quinoline |

| 2-amino-5-methylpyridine |

| 2-amino-5-chloropyridine |

| Acetonitrile |

| Methanol |

| Hexane |

| Dichloromethane |

| Ethyl acetate |

| Formic acid |

Q & A

Q. What are the common synthetic routes for (2-Amino-5-fluoropyridin-3-yl)methanol?

The synthesis typically involves functionalization of a pyridine core. Key steps include fluorination at the 5-position and introduction of the amino and hydroxymethyl groups. For example, halogen exchange reactions or directed ortho-metalation can introduce fluorine, followed by nucleophilic substitution for the amino group. The hydroxymethyl group may be introduced via reduction of a carboxylic acid derivative or protection/deprotection strategies to avoid side reactions. Reaction optimization (e.g., temperature, catalysts) is critical to minimize byproducts like chlorinated analogs (e.g., (2-Chloro-5-fluoropyridin-3-yl)methanol) .

Q. How is the structure of this compound characterized?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : H and F NMR identify proton environments and fluorine coupling patterns.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 142.13 g/mol).

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles to validate regiochemistry and stereoelectronic effects .

Q. What are the key physical properties relevant to experimental handling?

- Melting Point : Analogous compounds like 2-Amino-5-fluoropyridine exhibit mp 93–97°C, suggesting similar thermal stability for the methanol derivative.

- Solubility : Polar solvents (e.g., methanol, DMSO) are preferred due to the amino and hydroxyl groups. Hydrophobicity from the fluoropyridine ring may require solubility enhancers for biological assays .

Advanced Research Questions

Q. How does fluorine substitution influence the compound’s binding affinity and selectivity?

Fluorine’s electronegativity enhances hydrogen bonding and van der Waals interactions with target proteins. In related compounds, the 5-fluoro group increases binding affinity to enzymes/receptors by up to 10-fold compared to non-fluorinated analogs. Selectivity arises from steric and electronic compatibility with hydrophobic binding pockets, as seen in enzyme inhibition studies .

Q. What strategies resolve contradictory data in biological assays involving this compound?

Contradictions (e.g., variable IC values) may arise from assay conditions (pH, solvent) or impurities. Solutions include:

Q. How can computational modeling predict interactions with biological targets?

Molecular docking (e.g., AutoDock, Schrödinger) simulates binding poses in enzyme active sites. For example, the hydroxymethyl group may form hydrogen bonds with catalytic residues, while the fluoropyridine ring occupies hydrophobic regions. MD simulations assess stability of ligand-receptor complexes over time, guiding SAR optimization .

Q. What challenges arise in optimizing reaction yields during synthesis?

- Byproduct Formation : Competing reactions (e.g., over-fluorination) reduce yields. Use of protecting groups (e.g., Boc for amines) mitigates this.

- Purification : Polar byproducts require advanced chromatography (e.g., reverse-phase HPLC).

- Scale-Up : Exothermic fluorination steps necessitate controlled temperature gradients to maintain safety and efficiency .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.